molecular formula C16H30N2O5 B6502815 2-{[(4-cyclohexanecarbonylmorpholin-3-yl)methyl](methyl)amino}ethan-1-ol; formic acid CAS No. 1421524-83-5

2-{[(4-cyclohexanecarbonylmorpholin-3-yl)methyl](methyl)amino}ethan-1-ol; formic acid

Cat. No. B6502815
CAS RN: 1421524-83-5
M. Wt: 330.42 g/mol
InChI Key: RIWFNYQQHCTNPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the cyclohexane ring might be formed through a cyclization reaction, while the morpholine ring could be introduced through a nucleophilic substitution reaction . The exact synthesis route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The cyclohexane and morpholine rings are likely to adopt chair conformations, which are the most stable conformations for these types of rings . The amino and hydroxyl groups could form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, while the hydroxyl group could be involved in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

Future research on the compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

cyclohexyl-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3.CH2O2/c1-16(7-9-18)11-14-12-20-10-8-17(14)15(19)13-5-3-2-4-6-13;2-1-3/h13-14,18H,2-12H2,1H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWFNYQQHCTNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1COCCN1C(=O)C2CCCCC2.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

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